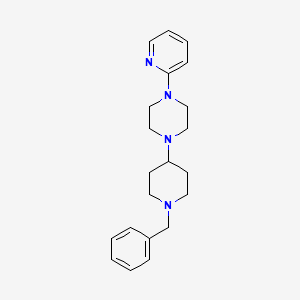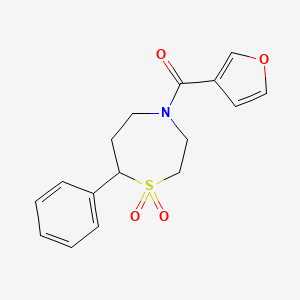
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone, also known as DT-010, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications, including pharmacology, medicinal chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis
The synthesis of complex molecules often leverages the unique reactivity of furan derivatives. One study describes the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, utilizing furan-2-yl(phenyl)methanol derivatives to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This methodology is notable for its efficiency, including low catalyst loading and faster reaction times, established through nOe studies and X-ray crystallography (B. Reddy et al., 2012).
Protein Tyrosine Kinase Inhibitory Activity
Furan derivatives have been evaluated for their inhibitory activity on protein tyrosine kinases, enzymes critical in signaling pathways related to cancer and other diseases. A study involving the synthesis of novel furan-2-yl(phenyl)methanone derivatives demonstrated promising in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited activity comparable to or better than genistein, a known inhibitor, indicating potential therapeutic applications (Feilang Zheng et al., 2011).
Anticancer and Antibacterial Agents
Research into furan derivatives has also explored their potential as anticancer and antibacterial agents. A study on N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives highlighted their relevance as therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These findings underscore the versatile applications of furan derivatives in drug development and disease treatment (Sandra M. Bonilla-Castañeda et al., 2022).
Inhibition of Vascular Smooth Muscle Cells (VSMC) Proliferation
Furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their inhibitory effects on VSMC proliferation, a process involved in the development of vascular diseases. Some newly synthesized compounds showed potent in vitro activity, suggesting a potential avenue for treating conditions associated with abnormal VSMC proliferation (Li Qing-shan, 2011).
Eigenschaften
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGYLLFHNSHJDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

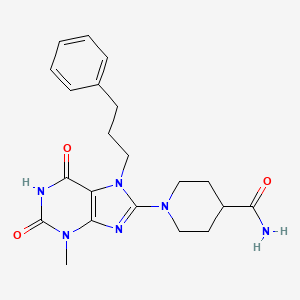
![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)
![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)
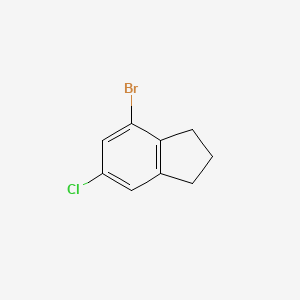
![N-(2-benzoyl-4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2397226.png)
![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)
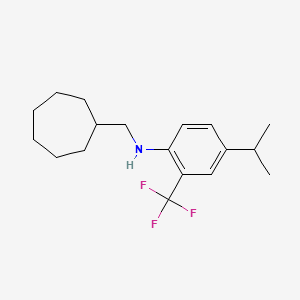
![8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2397232.png)
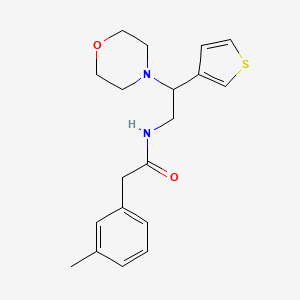
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2397235.png)
![[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2397238.png)
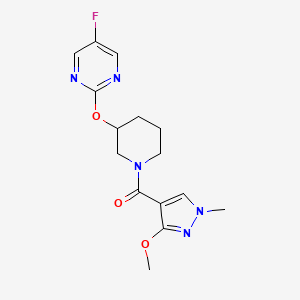
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2397240.png)
